2-(3,4-Dimethylphenyl)pyrrolidine
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Overview
Description
2-(3,4-Dimethylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- 2-(3,4-Dimethylphenyl)pyrrolidine derivatives have been used in enantioselective synthesis processes. A study by Lattanzi (2006) demonstrated the use of bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, prepared from L-proline, as an effective bifunctional organocatalyst for the Michael addition of malonate esters to nitroolefins, resulting in products with good to high yields and enantiomeric excesses up to 56% (Lattanzi, 2006).
Asymmetric Epoxidation
- In another study by Lattanzi (2006), bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol was utilized for the asymmetric epoxidation of α,β-enones, showing significant improvement in reactivity and enantioselectivity over previously reported catalysts. This study highlights the efficient use of these compounds in synthesizing chalcone epoxides with enantioselectivities up to 94% (Lattanzi, 2006).
Biotransformation Studies
- A study on the biotransformation of a cognition-enhancing agent, DMPPA, showed that this compound derivatives undergo extensive metabolism. This includes hydroxylation in the pyrrolidine ring and the dimethylphenyl ring, leading to various metabolites, highlighting the compound's reactivity in biological systems (Fujimaki et al., 1990).
Molecular Structure Analysis
- The molecular structures of various N-Aryl-Substituted 3-hydroxypyridin-4-ones, including 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, were determined in a study by Burgess et al. (1998). This research provided insights into the hydrogen-bonded dimeric pairs in these compounds, contributing to the understanding of their structural properties (Burgess et al., 1998).
Synthesis of Polysubstituted Pyrrolidines
- Research by Ince et al. (2020) explored the synthesis of novel pyrrolidines linked to 1,2,3-triazole derivatives. These compounds demonstrated significant anti-proliferative activities against human prostate cancer cells, indicating their potential in medicinal chemistry (Ince et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEGZHRBGMAQHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405845 |
Source
|
Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-12-6 |
Source
|
Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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